Diisopropyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diisopropyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a structurally complex molecule featuring:
- A 1,4-dihydropyridine (DHP) core substituted with methyl groups at positions 2 and 4.
- Diisopropyl ester groups at positions 3 and 5 of the DHP ring.
- A 1-phenylpyrazole moiety linked to the DHP core at position 4, further substituted with a 4-methoxy-3-nitrophenyl group.
Structural characterization of such compounds often employs X-ray crystallography, with tools like SHELX being pivotal for refinement and validation of crystal structures .
Properties
Molecular Formula |
C31H34N4O7 |
|---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
dipropan-2-yl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H34N4O7/c1-17(2)41-30(36)26-19(5)32-20(6)27(31(37)42-18(3)4)28(26)23-16-34(22-11-9-8-10-12-22)33-29(23)21-13-14-25(40-7)24(15-21)35(38)39/h8-18,28,32H,1-7H3 |
InChI Key |
WEQKCFSFSYTRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of environmentally benign catalysts like oxalic acid have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Diisopropyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of Diisopropyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as those involved in oxidative stress pathways.
Modulating signaling pathways: Affecting cellular processes like inflammation and apoptosis.
Binding to receptors: Interacting with specific receptors to elicit biological responses.
Comparison with Similar Compounds
Substituent Effects: Bromo vs. Nitro Groups
A direct analog, diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (CAS 312314-38-8), replaces the nitro group with a bromine atom at the meta position of the methoxyphenyl ring. Key differences include:
- Electronic Effects: The nitro group (–NO₂) is a strong electron-withdrawing group (EWG), enhancing electrophilic reactivity, whereas bromine (–Br) acts as a weaker EWG, influencing resonance and charge distribution.
- Molecular Weight : The bromo analog has a higher molecular weight (MW ≈ 660 g/mol) compared to the nitro compound (MW ≈ 635 g/mol) due to bromine’s atomic mass.
- Crystallinity : Bromine’s larger atomic radius may alter crystal packing and hydrogen-bonding patterns, as inferred from studies on substituent-driven crystal engineering .
Ester Group Variations: Diethyl vs. Diisopropyl
Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate () shares the DHP-pyrazole backbone but differs in ester groups and substituent positions:
Core Structure Modifications: DHP vs. Tetrahydroimidazopyridine
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () replaces the DHP core with a fused imidazopyridine system. Notable contrasts include:
- Spectroscopic Signatures: The nitro group in both compounds results in similar IR absorption bands (~1520 cm⁻¹ for NO₂ asymmetric stretching), but ¹H NMR shifts differ due to ring-current effects in the imidazopyridine system .
Tabulated Comparative Data
Research Implications
- Synthetic Accessibility : The diethyl ester analogs () are more straightforward to synthesize, while diisopropyl derivatives require optimized conditions for steric challenges.
- Biological Relevance : Nitro and bromo substituents may confer distinct bioactivities; for example, nitro groups enhance interaction with nitroreductases in prodrug activation.
- Crystallographic Trends : Hydrogen-bonding patterns (e.g., C=O⋯H–N interactions) are critical in DHP-based crystals, with SHELX enabling precise structural refinements .
Biological Activity
Diisopropyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a pyridine ring fused with a pyrazole moiety , along with two diisopropyl ester groups . The inclusion of a nitrophenyl and methoxy substituent enhances its structural complexity, which may influence its biological reactivity and activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress pathways, potentially reducing cellular damage.
- Signaling Modulation : The compound can modulate signaling pathways that are critical in inflammation and apoptosis.
- Receptor Binding : It interacts with specific receptors, eliciting various biological responses that could be beneficial in therapeutic contexts.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation markers in vitro and in vivo models.
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth and progression through kinase inhibition and other mechanisms .
1. Anticancer Effects
A study on related pyrazole derivatives indicated significant anticancer properties. These derivatives demonstrated the ability to inhibit specific kinases involved in cancer cell proliferation. The findings suggest that this compound might exhibit similar effects due to its structural features .
2. Anti-inflammatory Activity
Research has shown that compounds with similar structures possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators. This suggests a potential therapeutic application for treating inflammatory diseases .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
